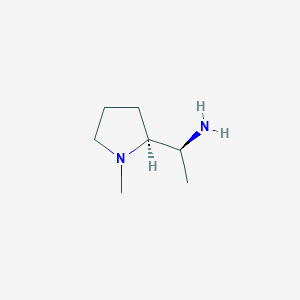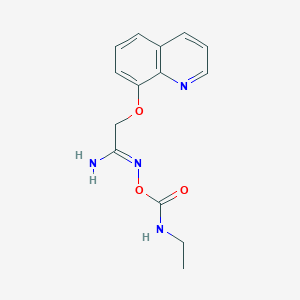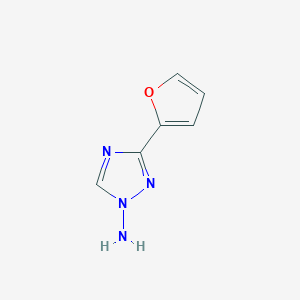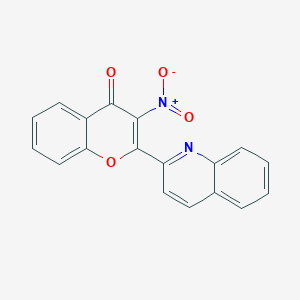![molecular formula C42H32O2P2 B12878974 (15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)](/img/structure/B12878974.png)
(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine) is a complex organophosphorus compound. It is characterized by its unique structure, which includes a dioxacycloundecine ring system and two diphenylphosphine groups. This compound is of significant interest in the field of coordination chemistry due to its potential as a ligand in various catalytic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine) typically involves the reaction of chlorophosphines with dilithiated reagents. One common method involves the reaction of (2-bromophenyl)diphenylphosphine with n-butyllithium to form the corresponding lithiated intermediate, which is then reacted with a suitable dichlorophosphine to yield the desired diphosphine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the diphenylphosphine groups are replaced by other functional groups.
Coordination: As a ligand, it can coordinate with various metal centers to form complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and various metal salts for coordination reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal complexes. These products are often characterized by their unique spectroscopic properties and coordination geometries .
Wissenschaftliche Forschungsanwendungen
(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s coordination complexes are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment where metal-based drugs are of interest.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism by which (15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine) exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, altering their electronic and steric properties, which in turn affects the reactivity and selectivity of the metal in catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(diphenylphosphino)methane (DPPM): A simpler diphosphine ligand with a methylene bridge.
1,1’-Bis(diphenylphosphino)ferrocene (DPPF): A ferrocene-based diphosphine ligand with similar coordination properties.
Bis(diphenylphosphino)ethane (DPPE): Another common diphosphine ligand with an ethylene bridge.
Uniqueness
(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine) is unique due to its dioxacycloundecine ring system, which provides additional steric and electronic properties compared to simpler diphosphine ligands. This uniqueness allows for the formation of more complex and potentially more active catalytic systems .
Eigenschaften
Molekularformel |
C42H32O2P2 |
|---|---|
Molekulargewicht |
630.6 g/mol |
IUPAC-Name |
(10-diphenylphosphanyl-2,15-dioxatetracyclo[14.3.1.03,8.09,14]icosa-1(19),3(8),4,6,9(14),10,12,17-octaen-7-yl)-diphenylphosphane |
InChI |
InChI=1S/C42H32O2P2/c1-5-18-33(19-6-1)45(34-20-7-2-8-21-34)39-28-14-26-37-41(39)42-38(44-32-17-13-16-31(30-32)43-37)27-15-29-40(42)46(35-22-9-3-10-23-35)36-24-11-4-12-25-36/h1-29,31H,30H2 |
InChI-Schlüssel |
FATMCSUYPMIESF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC=C1OC3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(O2)C=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol](/img/structure/B12878897.png)

![2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12878916.png)



![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol](/img/structure/B12878943.png)


![5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12878955.png)
![4-(Benzo[d]thiazol-2-yl)isoxazole](/img/structure/B12878957.png)
![3-{[(Furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B12878965.png)
